4-Bromo-1-(tert-butyldimethylsilyl)indole

Übersicht

Beschreibung

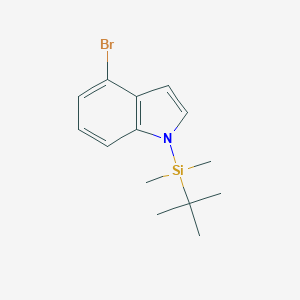

4-Bromo-1-(tert-butyldimethylsilyl)indole is a synthetic organic compound with the molecular formula C14H20BrNSi. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyl group at the 1-position of the indole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps:

Formation of 1-(tert-butyldimethylsilyl)indole: Indole is first reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form 1-(tert-butyldimethylsilyl)indole.

Analyse Chemischer Reaktionen

4-Bromo-1-(tert-butyldimethylsilyl)indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents under suitable conditions.

Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding indole.

Common reagents used in these reactions include N-bromosuccinimide for bromination, tert-butyllithium for lithiation, and tetra-n-butylammonium fluoride for deprotection. Major products formed from these reactions depend on the specific nucleophiles or electrophiles used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-1-(tert-butyldimethylsilyl)indole serves as a precursor in the synthesis of biologically active compounds. Its structural features facilitate the development of indole-based pharmaceuticals. Notably, derivatives of indoles have been explored for their potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Case Study: Diindolylamine Synthesis

A study investigated the synthesis of diindolylamines via palladium-catalyzed cross-coupling reactions involving bromoindoles and aminoindoles. The introduction of a tert-butyldimethylsilyl group at the 1-position of indoles enhances stability and reactivity, making these derivatives suitable for further functionalization and biological evaluation . This approach highlights the utility of this compound in generating compounds with promising pharmacological properties.

Synthetic Methodology Development

The compound is instrumental in developing synthetic methodologies, particularly in the field of cross-coupling reactions. The presence of the bromine atom allows for electrophilic substitution reactions, while the tert-butyldimethylsilyl group provides stability under various reaction conditions.

Table 1: Summary of Synthetic Applications

Material Science

In material science, derivatives of this compound have been explored for their potential use in organic electronics. The structural modifications allow for tuning electronic properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study: Organic Electroluminescent Materials

Research has shown that indole derivatives can act as hole transport materials in OLEDs. The incorporation of tert-butyldimethylsilyl groups can enhance the solubility and processability of these materials, which is crucial for device fabrication .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(tert-butyldimethylsilyl)indole is primarily related to its reactivity as an indole derivative. The bromine atom at the 4-position and the tert-butyldimethylsilyl group at the 1-position influence its electronic properties and steric hindrance, affecting its interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and other transformations that are characteristic of indole chemistry.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1-(tert-butyldimethylsilyl)indole can be compared with other similar compounds such as:

5-Bromo-1-(tert-butyldimethylsilyl)indole: This compound has the bromine atom at the 5-position instead of the 4-position, leading to different reactivity and applications.

1-(tert-Butyldimethylsilyl)indole: Lacks the bromine atom, making it less reactive in substitution reactions but useful as a protecting group for indole synthesis.

4-Bromoindole: Lacks the tert-butyldimethylsilyl group, making it more reactive but less sterically hindered.

The uniqueness of this compound lies in its combination of the bromine atom and the tert-butyldimethylsilyl group, which provides a balance of reactivity and stability for various synthetic applications.

Biologische Aktivität

4-Bromo-1-(tert-butyldimethylsilyl)indole (CAS 193694-04-1) is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This indole derivative is notable for its role in the regioselective synthesis of indoles and its applications in the development of various therapeutic agents. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20BrNSi

- Molecular Weight : 310.30 g/mol

- IUPAC Name : (4-bromoindol-1-yl)-tert-butyl-dimethylsilane

- Purity : 98%

This compound is synthesized through a series of reactions involving the protection of indole derivatives to enhance their stability during subsequent reactions. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group that allows for selective reactions without decomposing the indole structure under basic conditions .

The compound's mechanism of action has been investigated in various studies, particularly regarding its interaction with tubulin. Indoles are known to disrupt microtubule dynamics, which is critical in cancer cell proliferation. The compound's structural features suggest it may inhibit tubulin polymerization, similar to other known microtubule-targeting agents .

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

The IC50 values indicate that this compound exhibits potent antiproliferative effects, particularly in breast cancer models.

Mechanistic Insights

Research has indicated that compounds with similar structures to this compound can induce apoptosis by downregulating anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like Bax. This dual effect contributes to the effectiveness of these compounds in inhibiting tumor growth .

Case Studies

- Study on Diindolylamines : A study focused on the synthesis and stability of diindolylamines derived from bromoindoles showed that derivatives like this compound can be effectively used in cross-coupling reactions to yield biologically active compounds with enhanced stability under physiological conditions .

- Anticancer Activity Assessment : Another investigation assessed the anticancer activity of various indole derivatives, including those modified with TBDMS groups. The results highlighted significant antiproliferative effects against MCF-7 cells, reinforcing the potential therapeutic applications of such compounds in oncology .

Eigenschaften

IUPAC Name |

(4-bromoindol-1-yl)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHHTJMKYUPWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376830 | |

| Record name | 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193694-04-1 | |

| Record name | 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193694-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.